1-(4-Bromo-2-fluorophenyl)piperazine

Description

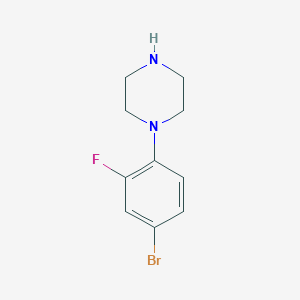

1-(4-Bromo-2-fluorophenyl)piperazine is a substituted phenylpiperazine derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the aromatic ring. Piperazine derivatives are widely studied for their diverse pharmacological properties, including psychoactive, antitumor, and receptor-modulating activities.

Properties

Molecular Formula |

C10H12BrFN2 |

|---|---|

Molecular Weight |

259.12 g/mol |

IUPAC Name |

1-(4-bromo-2-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H12BrFN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

GSGNTIDOVSIKFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Receptor Binding and Selectivity

Piperazine derivatives exhibit varied receptor interactions depending on the substituents' nature and position. Key analogues include:

1-(4-Bromophenyl)piperazine (pBPP)

- Structural Difference : Lacks the 2-fluoro substituent.

- Activity : Detected in psychoactive drug samples, pBPP interacts with serotonin (5-HT) receptors, though its selectivity is less defined compared to fluorinated analogues .

1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP)

- Structural Difference : Chloro (meta) and fluoro (para) substituents.

- Activity : Psychoactive effects similar to MDMA, suggesting mixed 5-HT receptor agonism. The positional isomerism (3-Cl vs. 4-Br in the target compound) likely alters receptor subtype selectivity .

1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)

Table 1: Structural and Pharmacological Comparison

Pharmacological Effects

- However, its receptor selectivity profile remains uncharacterized .

- Antitumor Potential: Piperazine derivatives with bulky substituents (e.g., 1-(3-chlorophenyl)piperazine) show moderate antitumor activity. The bromo-fluoro combination in the target compound could improve steric interactions with cellular targets, though experimental validation is needed .

Table 2: Antitumor Activity of Selected Derivatives

Spectroscopic and Electronic Properties

- Electronic Effects : Bromine and fluorine substituents increase electrophilicity, altering the compound’s reactivity in synthetic pathways (e.g., nucleophilic substitution) compared to methoxy or chloro analogues. Spectroscopic studies on similar compounds (e.g., 1-(2-chlorophenyl)piperazine) show that substituents significantly influence NMR chemical shifts and UV-Vis absorption profiles .

- Synthetic Considerations : The synthesis of this compound may parallel methods used for pBPP and 3-TFMPP, involving coupling reactions with piperazine derivatives under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.